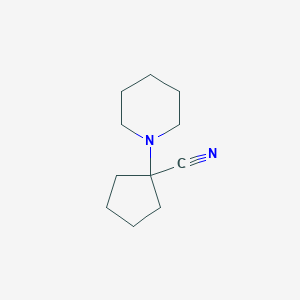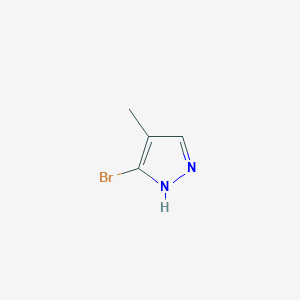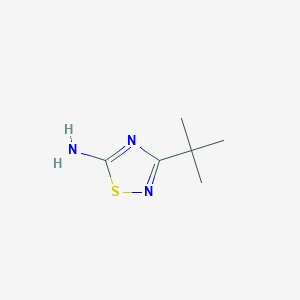
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens and the trifluoromethoxy group can significantly influence the reactivity and properties of the molecule, making it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives with trifluoromethoxy groups can be achieved through various methods. For instance, the treatment of bromo-substituted benzene with lithium diisopropylamide (LDA) can generate phenyllithium intermediates, which can be further reacted to produce different substituted benzene derivatives, as seen in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes . Additionally, the synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, involves cyclization and hydrolytic cleavage steps, indicating the complexity and multi-step nature of such synthetic routes .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly affected by the substituents. For example, the crystal structure analysis of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals that the presence of halogens can lead to different degrees of twisting between the benzene rings, affecting the overall geometry of the molecule . Similarly, the introduction of a trifluoromethoxy group would be expected to influence the electronic distribution and steric profile of the benzene ring.
Chemical Reactions Analysis
The reactivity of halogenated benzene compounds with trifluoromethoxy groups can be explored through various chemical reactions. For instance, the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to the synthesis of conjugated dienes with a terminal CF3 group, demonstrates the potential for carbon-carbon bond formation . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis also highlights the reactivity of such compounds in forming new bonds with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be inferred from related compounds. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the vibrational modes and the influence of substituents on the benzene ring . Theoretical calculations, including density functional theory (DFT), can predict properties like IR intensities, Raman activities, and depolarization ratios, which are crucial for understanding the behavior of the molecule under different conditions . Additionally, the fluorescence properties of related bromo-substituted benzenes suggest that such compounds can exhibit interesting photoluminescent characteristics, which could be relevant for material science applications .
Wissenschaftliche Forschungsanwendungen
- Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Application : This compound is used as a building block in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Results : The outcome of this synthesis would be the production of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine . The yield and purity of the product would depend on the specific reaction conditions used.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBMIMCNXLHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604396 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
CAS RN |
1260810-00-1 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

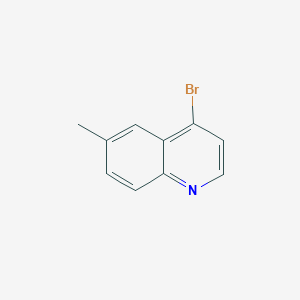

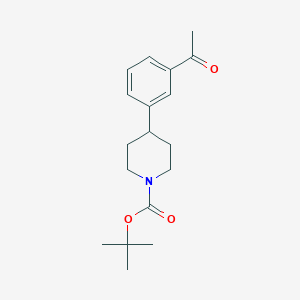
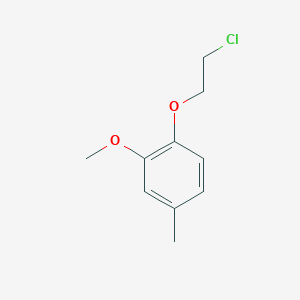

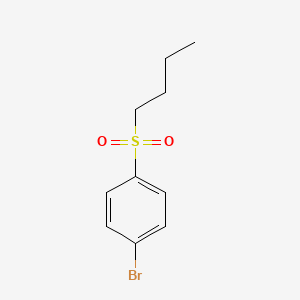
![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
